molecular formula C10H8N2O3 B1347158 2-Methyl-5-nitro-2H-isoquinolin-1-one CAS No. 42792-96-1

2-Methyl-5-nitro-2H-isoquinolin-1-one

Cat. No. B1347158
CAS RN: 42792-96-1
M. Wt: 204.18 g/mol
InChI Key: ZJFKSSNHLIRRHQ-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-2H-isoquinolin-1-one is a nitrogen-containing organic compound with the chemical formula C10H8N2O31. It has a molecular weight of 204.18 g/mol12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Methyl-5-nitro-2H-isoquinolin-1-one. However, it’s worth noting that the synthesis of similar compounds often involves specific reaction conditions and catalysts34.



Molecular Structure Analysis

The InChI code for 2-Methyl-5-nitro-2H-isoquinolin-1-one is 1S/C10H8N2O3/c1-11-6-5-7-8(10(11)13)3-2-4-9(7)12(14)15/h2-6H,1H31. This code provides a specific representation of the molecule’s structure.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 2-Methyl-5-nitro-2H-isoquinolin-1-one. However, similar compounds often participate in various chemical reactions under specific conditions34.



Physical And Chemical Properties Analysis

2-Methyl-5-nitro-2H-isoquinolin-1-one is a solid at room temperature1. More detailed physical and chemical properties are not available in the current literature167.


Scientific Research Applications

Synthesis and Biological Evaluation

Advanced Chemical Synthesis

  • Isoquinolinone Compounds Synthesis

    An efficient one-step synthesis route for isoquinolinones via the reaction of nitro-substituted methyl 2-fluorobenzoate and heterocyclic ketone aminals in 1,4-dioxane was developed. This method offers advantages like readily available starting materials and a simple operation process (Wang et al., 2017).

  • Pd-catalysed Synthesis of Isoquinolin-1-ones

    Through Pd-catalysed cyclisations of N-(2-alkenyl)-2-iodo-3-nitrobenzamides, a method for synthesizing 4-substituted 5-nitroisoquinolin-1-ones was achieved. This process involves reaction pathways leading to potent inhibitors of PARP-1 activity, significant for therapeutic applications (Dhami et al., 2009).

Safety And Hazards

The safety and hazards associated with 2-Methyl-5-nitro-2H-isoquinolin-1-one are not clearly stated in the available literature167.


Future Directions

The future directions for the study and application of 2-Methyl-5-nitro-2H-isoquinolin-1-one are not clearly stated in the available literature16.


Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

2-methyl-5-nitroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-11-6-5-7-8(10(11)13)3-2-4-9(7)12(14)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFKSSNHLIRRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309870
Record name 2-METHYL-5-NITRO-2H-ISOQUINOLIN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitro-2H-isoquinolin-1-one

CAS RN

42792-96-1
Record name NSC218341
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-METHYL-5-NITRO-2H-ISOQUINOLIN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Nitro-isochromen-1-one (1.2 g, 0.0063 mol) and 40% aqueous methylamine (10 mL, 0.09 mol) were refluxed in methanol (40 mL, 1 mol) for 1 hour. The solvents were removed and the residue was diluted with CH2Cl2/MeOH (95:5 v/v, 100 mL), washed with brine (20 mL×2). The CH2Cl2 layer was dried over Na2SO4, purified via flash chromatography (40 g of silica gel, 0-50% EtOAc/Hexanes) to give a yellow solid. MS m/z (M+H) 204.8.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

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